molecular formula C15H11N3 B8790417 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl- CAS No. 57312-00-2

5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-

Cat. No. B8790417
Key on ui cas rn: 57312-00-2
M. Wt: 233.27 g/mol
InChI Key: LRWMMTRDMNVTEE-UHFFFAOYSA-N
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Patent
US04007276

Procedure details

3-Phenyl-5-(o-bromomethylphenyl)-s-triazole hydrobromide (41 g) is added to a solution of 6.55 g of 80% sodium hydride in 525 ml of ethanol at about 20° C. The obtained mixture is refluxed for about two hours, then the solvent is distilled off. The crude residue is extracted with 620 ml of benzene and the organic phase is evaporated, yielding 18.6 g of 2-phenyl-5H-s-triazolo[5,1-a]isoindole, which is purified by crystallization from ethanol. M.p. 156°-8° C. The starting compound 3-phenyl-5-(o-bromomethylphenyl)-s-triazole hydrobromide is obtained by evaporation of a solution of 3-phenyl-5-(o-hydroxymethylphenyl)-s-triazole in acetic acid saturated with hydrogen bromide. M.p. 193°-5° C.
Name
3-Phenyl-5-(o-bromomethylphenyl)-s-triazole hydrobromide
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[C:2]1([C:8]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[CH2:19]Br)[NH:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+]>C(O)C>[C:2]1([C:8]2[N:12]=[C:11]3[C:13]4[C:14]([CH2:19][N:10]3[N:9]=2)=[CH:15][CH:16]=[CH:17][CH:18]=4)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
3-Phenyl-5-(o-bromomethylphenyl)-s-triazole hydrobromide
Quantity
41 g
Type
reactant
Smiles
Br.C1(=CC=CC=C1)C1=NNC(=N1)C1=C(C=CC=C1)CBr
Name
Quantity
6.55 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture is refluxed for about two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
EXTRACTION
Type
EXTRACTION
Details
The crude residue is extracted with 620 ml of benzene
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C3C2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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